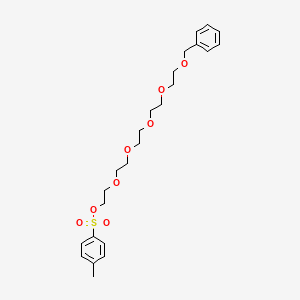
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate
Vue d'ensemble
Description
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate is a compound known for its role as a polyethylene glycol (PEG) linker. It features an acid-labile benzyl protecting group and a tosyl group, which is a good leaving group. The hydrophilic PEG linker increases the water solubility of the compound in aqueous solutions.
Mécanisme D'action
Target of Action
The primary targets of Benzyl-PEG5-Ots are proteins that are intended to be degraded . This compound is a PEG-based PROTAC linker, which stands for Proteolysis-Targeting Chimera . PROTACs are designed to bind to the target protein and an E3 ubiquitin ligase . The ubiquitin-proteasome system is then exploited to selectively degrade the target proteins .
Mode of Action
Benzyl-PEG5-Ots, as a PROTAC linker, contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . Upon binding, the target protein is marked for degradation by the ubiquitin-proteasome system . This leads to the selective degradation of the target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Benzyl-PEG5-Ots is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By exploiting this system, Benzyl-PEG5-Ots can selectively degrade target proteins .
Pharmacokinetics
It is known that the compound is a liquid and is colorless to light yellow . It is typically stored at -20°C for up to 3 years or at 4°C for up to 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .
Result of Action
The result of the action of Benzyl-PEG5-Ots is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target proteins that are degraded .
Action Environment
The action of Benzyl-PEG5-Ots can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature, as indicated by its storage conditions . .
Analyse Biochimique
Biochemical Properties
Benzyl-PEG5-Ots is primarily used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable complexes. For instance, polyethylene glycol (PEG) derivatives, including Benzyl-PEG5-Ots, have demonstrated the ability to bind DNA, dyes, and proteins via amine and thiol groups . This interaction improves the water-solubility, bioavailability, and biological activities of the conjugated molecules.
Cellular Effects
Benzyl-PEG5-Ots influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in PROTACs allows it to modulate protein levels within cells, thereby affecting cell function. For example, PEGylation, the covalent attachment of PEG moieties to therapeutic agents, has been shown to improve pharmacokinetics and reduce immunogenicity . This can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function .
Molecular Mechanism
The mechanism of action of Benzyl-PEG5-Ots involves its role as a PROTAC linker. PROTACs contain two different ligands connected by a linker, one for an E3 ubiquitin ligase and the other for the target protein . This design allows PROTACs to recruit the target protein to the ubiquitin-proteasome system, leading to its selective degradation. Benzyl-PEG5-Ots facilitates this process by providing a stable and flexible linker that can bind to both the E3 ligase and the target protein. Additionally, PEG derivatives like Benzyl-PEG5-Ots can influence enzyme inhibition or activation and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl-PEG5-Ots can change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. PEG-based compounds, including Benzyl-PEG5-Ots, are known for their stability and biocompatibility . The long-term effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. Studies have shown that PEGylated compounds can maintain their activity for extended periods, but degradation products may also influence cellular processes .
Dosage Effects in Animal Models
The effects of Benzyl-PEG5-Ots can vary with different dosages in animal models. At lower doses, the compound may effectively facilitate targeted protein degradation without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to carefully optimize the dosage to achieve the desired therapeutic outcomes while minimizing any harmful effects.
Metabolic Pathways
Benzyl-PEG5-Ots is involved in various metabolic pathways, primarily through its role in PROTACs. The compound interacts with enzymes and cofactors that are part of the ubiquitin-proteasome system, facilitating the degradation of target proteins . This interaction can affect metabolic flux and metabolite levels within cells, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Benzyl-PEG5-Ots is transported and distributed through interactions with transporters and binding proteins. PEG derivatives, including Benzyl-PEG5-Ots, are known for their ability to enhance the solubility and bioavailability of conjugated molecules . This property allows the compound to be efficiently transported and localized within specific cellular compartments, facilitating its role in targeted protein degradation.
Subcellular Localization
The subcellular localization of Benzyl-PEG5-Ots is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound can effectively interact with its target proteins and the ubiquitin-proteasome system.
Méthodes De Préparation
The synthesis of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate typically involves organic synthesis reactions. The compound is prepared by reacting pentaethylene glycol monobenzyl ether with p-toluenesulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols, forming new compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzyl protecting group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
PEGylation: The compound is used to attach PEG chains to proteins, peptides, and other molecules to improve their solubility, stability, and bioavailability.
Drug Delivery: It serves as a linker in drug delivery systems, enhancing the delivery and efficacy of therapeutic agents.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various applications, including diagnostics and therapeutics
Comparaison Avec Des Composés Similaires
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate is unique due to its specific structure and functional groups. Similar compounds include:
Benzyl-PEG5-OH: A similar PEG linker with a hydroxyl group instead of a tosyl group.
Benzyl-PEG6-MS: Another PEG linker with a methanesulfonate group instead of a tosyl group
These compounds share similar applications but differ in their specific functional groups and reactivity, making this compound unique in its specific uses and properties.
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8S/c1-22-7-9-24(10-8-22)33(25,26)32-20-19-30-16-15-28-12-11-27-13-14-29-17-18-31-21-23-5-3-2-4-6-23/h2-10H,11-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGINCKIMWNUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


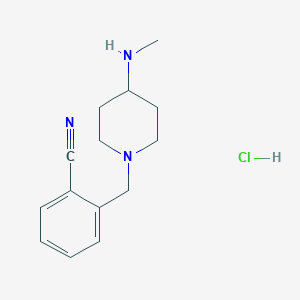
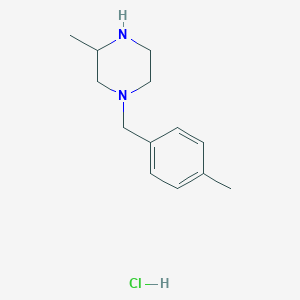
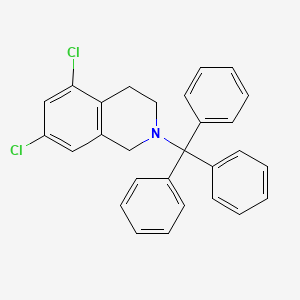
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)

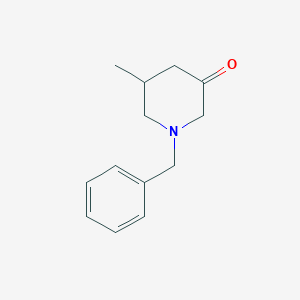
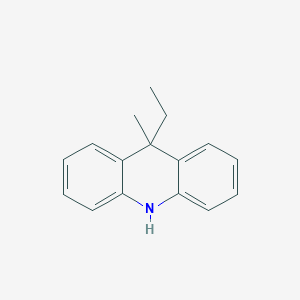
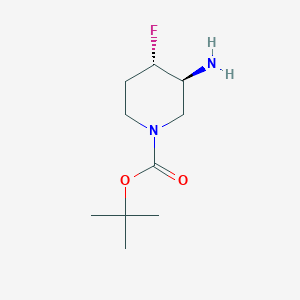
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B3096882.png)
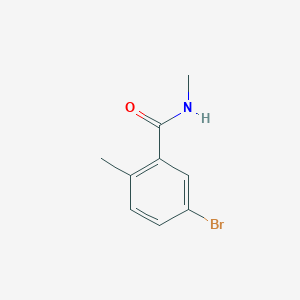
![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)
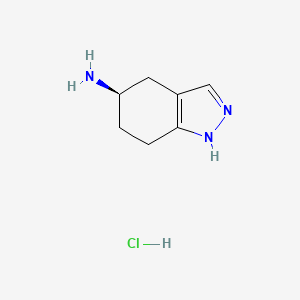
![2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B3096913.png)
